Tenofoviralafenamid

Übersicht

Beschreibung

Tenofovir alafenamide fumarate is a novel prodrug of tenofovir, primarily used as an antiviral medication. It is indicated for the treatment of chronic hepatitis B virus infection and HIV-1 infection. This compound was developed to improve the renal safety profile compared to its predecessor, tenofovir disoproxil fumarate .

Wissenschaftliche Forschungsanwendungen

Tenofovir alafenamide fumarate has a wide range of scientific research applications, particularly in the fields of medicine and biology. It is used as an antiviral agent for the treatment of chronic hepatitis B and HIV-1 infections. The compound has shown effectiveness in reducing viral load and improving liver function in patients with hepatitis B . Additionally, it is used in combination with other antiretroviral drugs to prevent HIV-1 infections .

Wirkmechanismus

Tenofovir alafenamide fumarate is a nucleoside analog reverse transcriptase inhibitor. Once activated, it inhibits viral polymerase, causing chain termination and preventing viral replication. The compound is designed to improve oral bioavailability and intestinal diffusion, resulting in high intracellular concentrations and low systemic levels .

Similar Compounds:

- Tenofovir disoproxil fumarate

- Entecavir

- Emtricitabine

Comparison: Tenofovir alafenamide fumarate is unique in its improved renal safety profile and higher intracellular concentration compared to tenofovir disoproxil fumarate. It also requires lower doses to achieve similar antiviral efficacy .

Safety and Hazards

Zukünftige Richtungen

Tenofovir alafenamide is indicated for the treatment of hepatitis B virus infection in adults and pediatric patients 12 years of age and older with compensated liver disease . Long-term treatment with Tenofovir alafenamide results in high rates of viral suppression for chronic hepatitis B virus (HBV) without development of treatment resistance and with superior renal and bone safety profiles, compared with tenofovir disoproxil fumarate (TDF) .

Biochemische Analyse

Biochemical Properties

Tenofovir alafenamide interacts with various enzymes and proteins in its role as a nucleoside analog reverse transcriptase inhibitor . It is a prodrug of tenofovir, a nucleotide analogue with limited oral bioavailability . Tenofovir alafenamide is considered a BCS Class III substance (high solubility, low permeability) .

Cellular Effects

Tenofovir alafenamide prevents the multiplication of the hepatitis virus in human cells, thereby reducing liver damage and controlling the disease . It has been reported to produce a large antiviral efficacy at doses ten times lower than tenofovir disoproxil .

Molecular Mechanism

Tenofovir alafenamide works by maintaining a high intracellular presence, about 20-fold higher when compared to tenofovir disoproxil . This is due to its prolonged systemic exposure and its higher intracellular accumulation of the active metabolite tenofovir diphosphate .

Temporal Effects in Laboratory Settings

In laboratory settings, tenofovir alafenamide has shown similar efficacy and safety in both short-term and long-term treatment of HBV-ACLF . After 4 weeks of treatment, all groups showed paralleling reduction of HBV DNA levels .

Dosage Effects in Animal Models

In animal models, implants delivering tenofovir alafenamide could provide protection from HIV-1 infection for 6 months or longer . The devices appeared safe, and the plasma pharmacokinetics as well as the drug and metabolite concentrations in dermal tissue adjacent to the implants were studied .

Metabolic Pathways

Tenofovir alafenamide is involved in the metabolic pathway of reverse transcription inhibition . It is a prodrug of tenofovir, which is a nucleotide analogue .

Transport and Distribution

Tenofovir alafenamide is transported and distributed within cells and tissues via its high intracellular concentration . It presents 91% lower plasma concentration compared to tenofovir disoproxil .

Subcellular Localization

Tenofovir alafenamide is localized within the cells where it maintains a high intracellular presence . This is due to its prolonged systemic exposure and its higher intracellular accumulation of the active metabolite tenofovir diphosphate .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tenofovir alafenamide fumarate involves multiple steps, starting from the key intermediate tenofovir. The process includes the formation of tenofovir phenyl ester and tenofovir diphenyl ester through a Mitsunobu reaction. These intermediates are then converted into tenofovir alafenamide fumarate using chiral stationary phases and high-performance liquid chromatography .

Industrial Production Methods: Industrial production of tenofovir alafenamide fumarate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the preparation of buffers, mobile phases, and diluents, followed by system suitability testing to validate the analytical methods .

Analyse Chemischer Reaktionen

Types of Reactions: Tenofovir alafenamide fumarate undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is stable under normal conditions but can degrade under forced conditions such as high temperature and acidic or basic environments .

Common Reagents and Conditions: Common reagents used in the synthesis and analysis of tenofovir alafenamide fumarate include chiral stationary phases, high-performance liquid chromatography solvents, and various buffers and diluents .

Major Products: The major products formed from the reactions of tenofovir alafenamide fumarate include its active form, tenofovir, and other intermediates such as tenofovir phenyl ester and tenofovir diphenyl ester .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Tenofovir alafenamide involves several steps starting from commercially available starting materials. The key steps in the synthesis include the preparation of the intermediate compounds, coupling of the intermediate compounds, and final deprotection to obtain Tenofovir alafenamide.", "Starting Materials": [ "2,6-diaminopurine", "2-chloro-9-(2,3-dihydroxypropyl)adenine", "1,3-propanesultone", "2,2-dimethyl-1,3-dioxolane-4-methanol", "2,2,2-trifluoroacetic acid", "N,N-diisopropylethylamine", "Triethylamine", "Tetrahydrofuran", "Methanol", "Ethanol", "Water" ], "Reaction": [ "Step 1: Protection of 2,6-diaminopurine with 1,3-propanesultone to form compound A", "Step 2: Alkylation of 2-chloro-9-(2,3-dihydroxypropyl)adenine with compound A in the presence of N,N-diisopropylethylamine to form compound B", "Step 3: Deprotection of compound B with 2,2-dimethyl-1,3-dioxolane-4-methanol in the presence of 2,2,2-trifluoroacetic acid to form compound C", "Step 4: Coupling of compound C with 1,3-propanesultone in the presence of triethylamine to form compound D", "Step 5: Deprotection of compound D with methanol in the presence of water to form Tenofovir alafenamide" ] } | |

CAS-Nummer |

379270-37-8 |

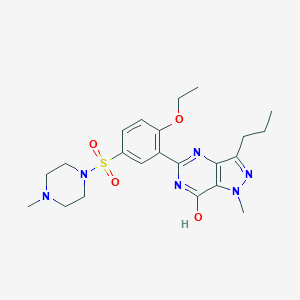

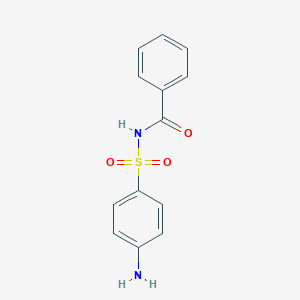

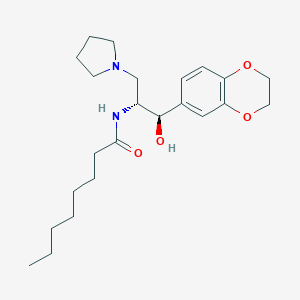

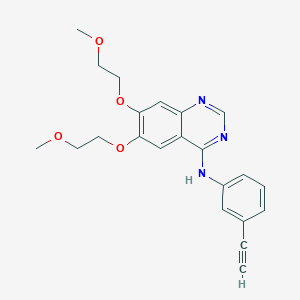

Molekularformel |

C21H29N6O5P |

Molekulargewicht |

476.5 g/mol |

IUPAC-Name |

propan-2-yl 2-[[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-phenoxyphosphoryl]amino]propanoate |

InChI |

InChI=1S/C21H29N6O5P/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24)/t15?,16?,33-/m0/s1 |

InChI-Schlüssel |

LDEKQSIMHVQZJK-ICJZZFAUSA-N |

Isomerische SMILES |

CC(C)OC(=O)C(C)N[P@](=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3 |

SMILES |

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3 |

Kanonische SMILES |

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3 |

melting_point |

104-107 ºC |

Synonyme |

GS-7340 tenofovir alafenamide vemlidy |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.